

T-448 molecular structure and analogs

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Compound of Interest		
Compound Name:	T-448	
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Abstract

TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the kisspeptin 1 receptor (KISS1R).[1][2][3] It is an analog of the C-terminus of kisspeptin-54, designed to have improved stability and water solubility.[1][4] This document provides a comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism of action through the KISS1R signaling pathway, and a summary of key experimental data and protocols.

Molecular Structure of TAK-448

TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16O14.[3][5] The sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.[1][3]

Molecular Details:

Property	Value	Source
Molecular Formula	C58H80N16O14	[3][5]
Molecular Weight	1225.36 g/mol	[3]
CAS Number	1234319-68-6	[3][5]
Synonyms	MVT-602, RVT-602	[6][7]



A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]

Analogs of TAK-448

The development of TAK-448 involved the synthesis and evaluation of several analogs of the metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high KISS1R agonistic activity.

One notable analog is TAK-683, another investigational kisspeptin analog developed by Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has a trans-4-hydroxyproline (Hyp) residue.[9]

Other analogs explored during the development of TAK-448 included substitutions at various positions of the parent peptide to enhance stability and activity.[1]

Mechanism of Action and Signaling Pathway

TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The primary signaling pathway activated by KISS1R is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[9][10]

Recent structural studies have provided detailed insights into the binding of TAK-448 to KISS1R and its subsequent coupling to both Gq/11 and Gi/o pathways.[9][11]





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KISS1R Signaling Pathway Activated by TAK-448.

Experimental Data

Pharmacodynamic and Pharmacokinetic Properties

Studies in healthy males and patients with prostate cancer have demonstrated that continuous administration of TAK-448 leads to a profound and sustained suppression of testosterone to castration levels.[4]

Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects[4]

Parameter	Value
Time to Maximum Plasma Concentration (Tmax)	0.25 - 0.5 hours
Median Terminal Elimination Half-life	1.4 - 5.3 hours

Table 2: In Vivo Efficacy of TAK-448



Study Population	Dosing Regimen	Key Findings	Reference
Healthy Males	14-day sc infusion (>0.1 mg/d)	Testosterone dropped to below-castration levels by day 8.	[4]
Prostate Cancer Patients	12 or 24 mg sc-depot injections	Testosterone decreased to <20 ng/dL in 4 of 5 patients. PSA decreased >50% in all patients at 24 mg.	[4]
Male Rats	Continuous sc administration (≥10 pmol/h)	Plasma testosterone reduced to castrate levels within 3-7 days.	[8]

In Vitro Activity

TAK-448 is a potent and full agonist of the KISS1R.

Table 3: In Vitro Agonistic Activity of TAK-448

Assay	Species	EC50 / IC50	Reference
KISS1R Agonistic Activity	Rat	Comparable to Kp-10	[8]

Experimental Protocols Radioligand Binding Assay for KISS1R

This assay is used to determine the binding affinity of ligands to the KISS1R.

Methodology:

• Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.

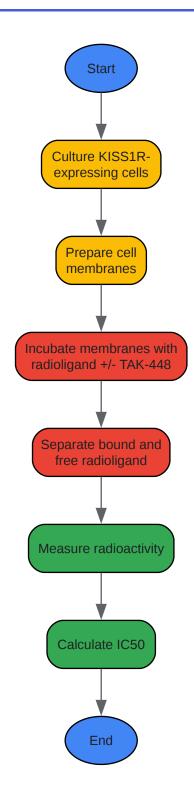






- Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin analog (e.g., [125I]-KP-10) in the presence and absence of varying concentrations of the test compound (e.g., TAK-448).
- Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.
- Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, which is a measure of its binding affinity.[12]





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Workflow for a Radioligand Binding Assay.

In Vivo Efficacy Studies in a Rat Prostate Cancer Model



These studies are designed to evaluate the anti-tumor activity of TAK-448.

Methodology:

- Animal Model: An androgen-sensitive prostate cancer model is established, for example, by xenografting VCaP cells into male rats.[13]
- Drug Administration: The animals are treated with TAK-448 via a specified route and dosing schedule (e.g., subcutaneous depot injection).[14]
- Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostatespecific antigen (PSA) are also measured.
- Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and reproductive organs are excised and weighed.
- Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and biomarker levels between the treated and control groups.[13][14]

Conclusion

TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further clinical development will be necessary to fully establish its safety and efficacy in humans.

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